molecular formula C20H18N2O3S B321328 N-[4-(benzylsulfamoyl)phenyl]benzamide

N-[4-(benzylsulfamoyl)phenyl]benzamide

Cat. No.: B321328
M. Wt: 366.4 g/mol
InChI Key: WLBMRSKRPZGHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Benzylsulfamoyl)phenyl]benzamide is a sulfonamide derivative characterized by a benzamide moiety linked to a phenyl ring substituted with a benzylsulfamoyl group. Its molecular formula is C₂₀H₁₈N₂O₃S, with a molecular weight of 367.42 g/mol . The compound exhibits moderate lipophilicity (LogP: ~4.67) , which suggests favorable membrane permeability.

Properties

Molecular Formula

C20H18N2O3S

Molecular Weight

366.4 g/mol

IUPAC Name

N-[4-(benzylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C20H18N2O3S/c23-20(17-9-5-2-6-10-17)22-18-11-13-19(14-12-18)26(24,25)21-15-16-7-3-1-4-8-16/h1-14,21H,15H2,(H,22,23)

InChI Key

WLBMRSKRPZGHNK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of N-[4-(benzylsulfamoyl)phenyl]benzamide with analogous compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) LogP Key Physicochemical Notes Reference
This compound Benzylsulfamoyl, benzamide 367.42 4.67 High lipophilicity
N4-Benzoylsulfabenzamide Benzoyl group ~356.38 (estimated) ~3.9 Enhanced crystallinity
5-Chloro-2-hydroxy-N-[4-nitrophenyl]benzamide Cl, NO₂, hydroxyl 322.72 ~2.8 Electron-withdrawing groups enhance cytotoxicity
4-(1H-Imidazol-1-yl)-N-(4-sulfamoylphenyl)benzamide Imidazole, sulfamoyl ~367.40 (estimated) ~3.5 Introduces hydrogen-bonding capacity
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide 3-Methylphenyl 366.44 ~4.2 Increased lipophilicity vs. benzyl

Key Observations :

  • Electron-Withdrawing Groups: Compounds like 5-chloro-2-hydroxy-N-[4-nitrophenyl]benzamide exhibit enhanced cytotoxicity (82–90% inhibition of Desulfovibrio piger at 0.37–1.10 µmol/L) due to NO₂ and Cl substituents .
  • Heterocyclic Additions : Imidazole-substituted analogs (e.g., 4-(1H-imidazol-1-yl)-N-(4-sulfamoylphenyl)benzamide) demonstrate improved antimicrobial and anticancer activity, likely due to additional hydrogen-bonding interactions .
  • Acyl vs. Benzyl Groups : N4-Benzoylsulfabenzamide (benzoyl substitution) and N4-Lauroylsulfathiazole (lauroyl chain) highlight how longer acyl chains (e.g., lauroyl) may reduce solubility but improve tissue retention.
Antimicrobial Activity
  • Salicylamide Derivatives : Compounds with halogen and nitro groups (e.g., 5-chloro-2-hydroxy-N-[4-nitrophenyl]benzamide) show potent inhibition of sulfate-reducing bacteria (D. piger), achieving 90% biomass reduction at 1.10 µmol/L . The benzylsulfamoyl group in the target compound may offer similar sulfonamide-mediated enzyme inhibition but requires empirical validation.
  • Sulfathiazole Analogs : N4-Lauroylsulfathiazole and N4-Benzoylsulfathiazole demonstrate that sulfonamide backbone modifications influence antitubercular activity, suggesting the target compound could be optimized for mycobacterial targets.
Anticancer Activity
  • Imidazole-Benzamide Hybrids : 4-(1H-imidazol-1-yl)-N-(3-chloro-4-fluorophenyl)benzamide exhibits high activity against cervical cancer, attributed to imidazole’s interaction with cellular kinases . The absence of imidazole in the target compound may limit its anticancer efficacy but could reduce off-target toxicity.
Enzyme Inhibition
  • Sulfonamide-Based Inhibitors : N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}benzamide and related derivatives are studied for enzyme inhibitory roles, such as carbonic anhydrase or dihydrofolate reductase inhibition. The benzyl group in the target compound may enhance binding to hydrophobic enzyme pockets.

Pharmacokinetic Considerations

  • Solubility : Hydroxyl or nitro groups in salicylamides improve aqueous solubility, whereas the benzylsulfamoyl group may necessitate prodrug strategies for optimal bioavailability.

Preparation Methods

Nucleophilic Acylation Route

This two-step protocol, adapted from cinnamate derivative syntheses, begins with activating 4-aminobenzoic acid derivatives:

Step 1: Activation of Carboxylic Acid
4-Aminobenzoic acid is treated with isobutyl chloroformate (IBCF) in dichloromethane (DCM) under anhydrous conditions. Triethylamine serves as a base to generate the mixed carbonate intermediate.

Step 2: Benzylamine Coupling
The activated intermediate reacts with benzylamine derivatives at 0–5°C for 4–6 hours. After aqueous workup, the crude benzamide is purified via recrystallization from methanol/water mixtures, achieving 85–92% yields.

ParameterConditionYield (%)
SolventDichloromethane89 ± 3
Temperature0–5°C-
Reaction Time4–6 hours-
Purification MethodRecrystallization (MeOH/H₂O)-

Sulfonation and Benzylation

Adapting methods from sulfonamide-coupled benzamides, this approach introduces the sulfamoyl group prior to benzylation:

Step 1: Sulfonation of 4-Aminophenylbenzamide
4-Aminophenylbenzamide reacts with benzylsulfamoyl chloride in pyridine at reflux (110°C) for 12 hours. The reaction mixture is quenched with ice-cold HCl, yielding the sulfonated product as a white precipitate.

Step 2: Benzylation Optimization
The sulfonated intermediate undergoes N-benzylation using benzyl bromide and K₂CO₃ in DMF at 80°C for 8 hours. Chromatographic purification (silica gel, ethyl acetate/hexane) provides the final compound in 78–84% yield.

ParameterConditionYield (%)
Sulfonating AgentBenzylsulfamoyl chloride82 ± 2
BasePyridine-
Benzylation AgentBenzyl bromide-
SolventDMF-

Advanced Protecting-Group Strategies

A patent-derived method employs tert-butoxycarbonyl (Boc) protection to prevent unwanted side reactions:

Step 1: Boc Protection of Amine
4-Aminophenylbenzamide reacts with di-tert-butyl dicarbonate in ethanol using NaOH as a base (0–5°C, 2 hours). The Boc-protected intermediate isolates in >95% yield after filtration.

Step 2: Sulfamoyl Group Introduction
The protected amine undergoes sulfonation with benzylsulfamoyl chloride in THF at room temperature for 24 hours. Deprotection with trifluoroacetic acid (TFA) in DCM yields the final product with 91% purity by HPLC.

ParameterConditionYield (%)
Protecting AgentDi-tert-butyl dicarbonate96
Deprotection AgentTFA in DCM (1:1 v/v)89
Purity (HPLC)-91

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Comparative studies reveal:

  • Polar aprotic solvents (DMF, DMSO) accelerate sulfonation but increase esterification side products.

  • Dichloromethane balances reaction rate and selectivity for acylation steps.

  • Temperatures above 50°C during benzylation lead to N-dealkylation (≤15% yield loss).

Analytical Characterization

Key characterization data from synthesized batches:

TechniqueKey FindingsSource
¹H NMR (400 MHz)δ 7.85 (d, J=8.4 Hz, 2H, ArH), 4.25 (s, 2H, CH₂)
HPLC Retention time: 6.78 min (C18 column)
MP 212–214°C (decomposition observed)
IR 1678 cm⁻¹ (C=O stretch), 1325 cm⁻¹ (S=O)

Applications in Targeted Synthesis

The compound serves as a precursor for:

  • Carbonic Anhydrase II Inhibitors : Structural analogs show IC₅₀ values <50 nM.

  • PPARγ/sEH Dual Agonists : Modifications at the benzyl position enhance binding affinity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[4-(benzylsulfamoyl)phenyl]benzamide, and what reaction conditions are critical for high yields?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzamide core via coupling of 4-aminophenylsulfonamide derivatives with benzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2 : Introduction of the benzylsulfamoyl group through nucleophilic substitution, requiring precise pH control (pH 7–8) and temperatures of 60–80°C to minimize side reactions .
  • Key Parameters : Solvent choice (polar aprotic solvents like DMF enhance reactivity), reaction time (12–24 hours), and purification via column chromatography .

Q. Which analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm aromatic proton environments (δ 7.2–8.1 ppm for benzamide and sulfamoyl groups) and assess purity .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+ ~ 415.1 g/mol) and detect impurities .
  • X-ray Crystallography : Resolve planar aromatic stacking interactions, critical for understanding stability and target binding .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Parameter Screening : Use Design of Experiments (DoE) to test variables like solvent polarity (e.g., DMSO vs. THF), temperature (40–100°C), and catalyst loading (e.g., Pd/C for cross-coupling steps) .
  • Microwave-Assisted Synthesis : Reduce reaction times (from 24 hours to 2–4 hours) while maintaining >90% yield .
  • Post-Synthetic Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the benzamide para-position to enhance electrophilicity and bioactivity .

Q. What strategies reconcile contradictory bioactivity data for this compound across different studies?

  • Methodological Answer :

  • Assay Standardization : Control variables such as cell line selection (e.g., HEK293 vs. HeLa), incubation time (24–72 hours), and compound solubility (use DMSO stock solutions ≤0.1% v/v) .
  • Metabolic Stability Testing : Evaluate cytochrome P450 interactions to identify false negatives due to rapid in vitro degradation .
  • Comparative SAR Analysis : Cross-reference data with analogs (e.g., replacing benzylsulfamoyl with morpholine sulfonamide) to isolate functional group contributions .

Q. How does the benzylsulfamoyl group influence target binding in enzymatic inhibition assays?

  • Methodological Answer :

  • Molecular Docking : The sulfonamide moiety forms hydrogen bonds with catalytic residues (e.g., Tyr-342 in carbonic anhydrase), while the benzyl group enhances hydrophobic pocket interactions .
  • Free Energy Calculations : Use MMPBSA/GBSA to quantify binding affinity changes upon sulfamoyl substitution (ΔΔG ~ −2.3 kcal/mol for optimized derivatives) .
  • Fluorescence Quenching Assays : Monitor conformational changes in target proteins (e.g., BSA) to validate binding specificity .

Safety and Regulatory Considerations

Q. What in vitro safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • Toxicity Screening : Conduct MTT assays on human hepatocytes (IC50 thresholds >50 μM) to assess cytotoxicity .
  • Regulatory Compliance : Adhere to EPA Significant New Use Rules (SNURs) for reporting occupational exposure limits (e.g., PMN P-08-680 guidelines) .
  • Waste Management : Neutralize sulfonamide byproducts with activated charcoal before disposal to prevent environmental contamination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.